2-(3,4-dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole
Description
2-(3,4-Dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and an undecyl (C11) alkyl chain at position 1. The compound’s molecular formula is C26H34N2O2, with a molar mass of 406.57 g/mol. The undecyl chain confers lipophilicity, while the dimethoxyphenyl group may enhance electronic interactions in biological systems.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-undecylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-4-5-6-7-8-9-10-11-14-19-28-23-16-13-12-15-22(23)27-26(28)21-17-18-24(29-2)25(20-21)30-3/h12-13,15-18,20H,4-11,14,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYBOFFVKKXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable aldehyde or ketone under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3,4-dimethoxyphenyl with a halogenated benzodiazole intermediate in the presence of a palladium catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be attached through a nucleophilic substitution reaction, where an alkyl halide (undecyl halide) reacts with the benzodiazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, electrophiles, acidic or basic conditions.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
Research has indicated that benzodiazole derivatives exhibit a range of biological activities. The specific compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that benzodiazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to 2-(3,4-dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole have demonstrated effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell death.
Anticancer Properties
Benzodiazole derivatives are also being investigated for their anticancer potential. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, certain benzodiazole compounds have been shown to inhibit the proliferation of breast cancer cells through modulation of signaling pathways involved in cell cycle regulation.
Anti-inflammatory Effects
The anti-inflammatory properties of benzodiazoles have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.
Material Science Applications
Beyond biological applications, this compound has implications in material science:
Organic Light Emitting Diodes (OLEDs)
Benzodiazoles are used as emissive materials in OLEDs due to their excellent photophysical properties. The incorporation of this compound could enhance the efficiency and stability of OLED devices.
Photovoltaic Cells
Research into organic photovoltaics has identified benzodiazole derivatives as promising candidates for improving light absorption and charge transport properties. Their structural features allow for fine-tuning of electronic properties, making them suitable for use in solar energy conversion technologies.
Case Studies
Several studies have documented the synthesis and evaluation of benzodiazole derivatives similar to this compound:
Study 1: Anticancer Evaluation
A study synthesized various benzodiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating superior efficacy.
Study 2: Antimicrobial Screening
In another study, a series of benzodiazole compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzodiazole structure significantly affected antimicrobial potency.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory or cancer-related pathways.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Alkyl Chain Length Variants
2-(3,4-Dimethoxyphenyl)-1-Octadecyl-1H-1,3-Benzodiazole (BA91154)
- Molecular Formula : C33H50N2O2
- Molar Mass : 506.76 g/mol
- Key Difference : The octadecyl (C18) chain increases hydrophobicity compared to the undecyl (C11) chain in the target compound. This longer chain may enhance membrane permeability but could reduce aqueous solubility .
2-(3,4-Dimethoxyphenyl)-1-(Naphthalen-1-ylmethyl)-1H-Benzodiazole
- Molecular Formula : C26H22N2O2
- Molar Mass : 394.47 g/mol
- However, the shorter substituent reduces lipophilicity (logP ~0.85–0.94) compared to the target compound .
Functional Group Modifications
Triazole-Thiazole-Benzodiazole Hybrids (e.g., Compound 9c from )
- Structure : Features a triazole-thiazole-acetamide linker and a bromophenyl group.
- Molecular Weight : 453.54 g/mol
- Key Difference : The addition of heterocyclic rings introduces hydrogen-bonding sites, which may improve target specificity. However, the increased molecular complexity could reduce bioavailability .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzamide
Structural and Property Analysis
Table 1: Comparative Data for Key Analogues
*Estimated based on alkyl chain contributions.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to consolidate findings related to its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzodiazole core substituted with a long undecyl chain and a dimethoxyphenyl group. This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Benzodiazoles have been reported to exhibit significant antimicrobial properties. A study highlighted that derivatives of benzodiazole show broad-spectrum activity against various pathogens, including bacteria and fungi. The presence of the dimethoxyphenyl group may enhance these effects by improving solubility and bioavailability .
Table 1: Antimicrobial Activity of Benzodiazole Derivatives
| Compound Name | Target Organism | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 μg/mL |
| Compound B | E. coli | 4 μg/mL |
| Compound C | Candida albicans | 8 μg/mL |
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure suggests potential interactions with DNA and other cellular targets involved in cancer progression .
Case Study:
A recent study evaluated the anticancer effects of a series of benzodiazole derivatives in vitro against breast cancer cell lines. The results showed that compounds with longer alkyl chains exhibited enhanced cytotoxicity compared to their shorter counterparts, suggesting that the undecyl group may play a role in membrane permeability and cellular uptake .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzodiazole derivatives is critical for optimizing their biological activity. Modifications to the benzodiazole core and substituents can significantly impact their pharmacological profiles.
Key Findings:
Q & A
Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole?
Methodological Answer: The synthesis typically involves condensation of 3,4-dimethoxyphenyl derivatives with benzodiazole precursors under controlled conditions. Key steps include:
- Substitution Reactions : Use of sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF) to facilitate alkylation of the benzodiazole core .
- Condensation : Refluxing substituted benzaldehydes with 1H-benzodiazole intermediates in ethanol or THF, catalyzed by glacial acetic acid or triethylamine .
- Purification : Column chromatography or recrystallization to isolate the final product.
Example Reaction Conditions (from analogous compounds):
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | Glacial acetic acid | 65–75 | |
| DMF | K₂CO₃ | 70–80 |
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer: Multi-technique validation is critical:
Q. What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Limited in polar solvents (water, ethanol) due to the hydrophobic undecyl chain. Preferable in DMSO or DCM for biological assays .
- Stability : Susceptible to oxidation at the benzodiazole core. Store under inert gas (N₂/Ar) at –20°C .
- pH Sensitivity : Methoxy groups may hydrolyze under strong acidic/basic conditions; avoid aqueous media with pH <2 or >10 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze electronic properties (HOMO-LUMO gap) and reactive sites .
- Molecular Docking : Simulate binding to targets (e.g., enzymes) using AutoDock Vina. The dimethoxyphenyl group often shows π-π stacking with aromatic residues (e.g., His301 in α-glucosidase), while the undecyl chain occupies hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 2-(3,4-dimethoxyphenyl)-1-pentyl derivatives ).
- XRD as Gold Standard : Resolve ambiguities in NOESY or COSY spectra by determining absolute configuration via single-crystal XRD .
- Isotopic Labeling : Use ¹³C-enriched precursors to trace unexpected peaks in complex spectra .
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Solvent Screening : Test aprotic solvents (DMF, THF) to enhance nucleophilicity of intermediates .
- Catalyst Optimization : Replace glacial acetic acid with milder bases (e.g., pyridine) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >75% .
Optimization Data (from benzimidazole derivatives):
| Condition | Yield (%) | Time (h) | Reference |
|---|---|---|---|
| Conventional (ethanol) | 65 | 12 | |
| Microwave (DMF) | 78 | 0.5 |
Q. What are the challenges in modifying the undecyl chain for structure-activity studies?
Methodological Answer:
- Chain Length vs. Bioactivity : Longer chains (C11) enhance lipid membrane penetration but reduce aqueous solubility. Balance via truncated analogs (C6–C8) .
- Stereochemical Effects : Introducing branching (e.g., iso-undecyl) may alter binding kinetics; validate via enantioselective synthesis .
- Synthetic Hurdles : Alkyl chain incorporation requires strict anhydrous conditions to prevent elimination byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
